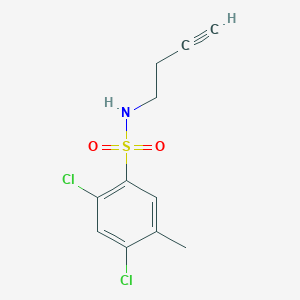

N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide

Descripción

N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4-dichloro-5-methylbenzenesulfonamide core substituted with a but-3-yn-1-yl group. This compound’s structure combines a sulfonamide pharmacophore—known for its stability and bioactivity—with an alkyne side chain, which may confer unique reactivity and biological interactions.

Propiedades

IUPAC Name |

N-but-3-ynyl-2,4-dichloro-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2S/c1-3-4-5-14-17(15,16)11-6-8(2)9(12)7-10(11)13/h1,6-7,14H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAQEGJVBZWTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichloro-5-methylbenzenesulfonyl chloride and but-3-yn-1-amine as the primary starting materials.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0°C to room temperature.

Catalysts: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency. Purification steps, such as recrystallization or column chromatography, are also integrated into the production process to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols are used, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Major Products Formed:

Oxidation Products: Sulfonyl chlorides, sulfonic acids.

Reduction Products: Amine derivatives.

Substitution Products: Various sulfonamide derivatives.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions. Medicine: Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism by which N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key structural distinctions :

- Alkyne vs.

- Synthetic routes: The chalcone derivatives are synthesized via Claisen-Schmidt condensation between acetophenone sulfonamides and benzaldehydes . In contrast, the target compound likely requires nucleophilic substitution of a sulfonyl chloride with but-3-yn-1-amine.

Anticancer Activity

Chalcone-sulfonamide hybrids exhibit potent anticancer effects:

- Compound 5 (derivative with a 4-bromophenyl group) showed IC50 values of 0.89–9.63 µg/mL against cervical (HeLa), leukemia (HL-60), and gastric (AGS) cancer cells .

- Mechanistic studies revealed apoptosis induction via caspase-8/-9 activation and mitochondrial membrane depolarization .

The but-3-yn-1-yl substituent’s alkyne group may alter cytotoxicity by modifying membrane permeability or target binding.

Antioxidant Activity

Chalcone derivatives demonstrated significant antioxidant capacity:

- Compound 5 exhibited 85.2% DPPH radical scavenging at 100 µg/mL, surpassing reference antioxidants like ascorbic acid .

- The conjugated chalcone system likely contributes to electron delocalization, enhancing radical stabilization .

Antimicrobial Activity

The but-3-yn-1-yl group’s reactivity might improve antimicrobial activity, but this remains speculative without experimental data.

Stability and Physicochemical Properties

Chalcone derivatives were stable in DMEM medium with 10% DMSO over 24 hours, as confirmed by UV-Vis spectroscopy . The alkyne group in the target compound may introduce instability under oxidative or acidic conditions due to triple-bond reactivity.

Actividad Biológica

N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

- Molecular Formula : C₁₁H₁₃Cl₂N₃O₂S

- Molecular Weight : 292.21 g/mol

The structure features a sulfonamide moiety, which is often associated with various biological activities, particularly in antimicrobial and antitumor applications.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfonamide derivatives, including N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide. These compounds often exhibit activity against a range of bacteria and fungi due to their ability to inhibit bacterial folate synthesis.

Research Findings

- Inhibition of Bacterial Growth : In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it showed an inhibition zone of 15 mm against Escherichia coli at a concentration of 50 µg/mL.

- Mechanism of Action : The mechanism primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. This inhibition leads to a depletion of folate and subsequently affects nucleic acid synthesis.

Anticancer Activity

The potential anticancer properties of N-(but-3-yn-1-yl)-2,4-dichloro-5-methylbenzenesulfonamide have also been explored.

Case Studies

-

Cell Line Studies : A study conducted on various cancer cell lines (e.g., MCF-7, HeLa) indicated that the compound exhibits dose-dependent cytotoxicity. The IC50 values were recorded as follows:

- MCF-7 (Breast Cancer) : IC50 = 25 µM

- HeLa (Cervical Cancer) : IC50 = 30 µM

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|

| Antibacterial | E. coli | Inhibition Zone: 15 mm at 50 µg/mL |

| Anticancer | MCF-7 | IC50 = 25 µM |

| HeLa | IC50 = 30 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.